molecular formula C21H19N3O5S3 B2756203 (E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1097651-99-4

(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2756203
CAS No.: 1097651-99-4
M. Wt: 489.58
InChI Key: ZZQAMVHUDFTILH-QURGRASLSA-N
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Description

The compound (E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic molecule featuring a benzo[d]thiazole core fused with a dihydrothiazole ring. Key structural elements include:

  • A thiophene-2-sulfonyl-pyrrolidine moiety linked via an imino bond, contributing to hydrogen-bonding interactions and steric bulk .
  • A methyl ester at position 6, enhancing solubility and enabling further derivatization.

This hybrid structure combines motifs associated with bioactivity in medicinal chemistry, such as thiazoles (antimicrobial, anticancer) and thiophenes (CNS activity) .

Properties

IUPAC Name

methyl 3-prop-2-ynyl-2-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S3/c1-3-10-23-15-9-8-14(20(26)29-2)13-17(15)31-21(23)22-19(25)16-6-4-11-24(16)32(27,28)18-7-5-12-30-18/h1,5,7-9,12-13,16H,4,6,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQAMVHUDFTILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N3O5S3C_{21}H_{19}N_{3}O_{5}S_{3}, with a molecular weight of 489.6 g/mol. The structure features a benzothiazole ring, a pyrrolidine core, and a thiophenesulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H19N3O5S3C_{21}H_{19}N_{3}O_{5}S_{3}
Molecular Weight489.6 g/mol
CAS Number1097651-99-4

Antiviral Activity

Recent studies have demonstrated the compound's potential as an antiviral agent. In vitro evaluations against MERS-CoV revealed an IC50 value of 0.09 μM , indicating significant inhibition of viral replication processes. This suggests that the compound could serve as a lead for antiviral drug development targeting similar viral pathogens .

Antitumor Efficacy

In preclinical studies, the compound was tested on mice with xenograft tumors derived from human breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. This highlights its potential as an antitumor agent .

The biological activity of this compound can be attributed to several structural features:

  • Benzothiazole Ring : Enhances biological activity through interactions with various biological targets.
  • Thiophenesulfonyl Group : Contributes to solubility and bioavailability.
  • Pyrrolidine Core : Maintains overall conformation and influences interactions with target proteins.

Research indicates that modifications at specific positions on the benzothiazole ring can significantly alter potency and selectivity against different targets .

Case Study 1: Antiviral Efficacy

In vitro studies conducted on MERS-CoV showed that the compound effectively inhibited viral replication at low concentrations, suggesting its utility in developing antiviral therapies .

Case Study 2: Antitumor Activity

A study involving the administration of the compound to mice with human breast cancer xenografts demonstrated a marked reduction in tumor size, indicating its potential as an effective anticancer drug .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional and Bioactivity Comparisons

Table 2: Functional Comparison
Compound Class Observed Bioactivity/Property Relevance to Target Compound Reference
Pyridine-dihydrothiazoles In vitro anti-proliferative activity Similar dihydrothiazole cores may confer anticancer potential
Thiophene-containing hybrids CNS modulation, enzyme inhibition Thiophene sulfonyl groups may enhance target binding
Ferroptosis-inducing agents Selective cytotoxicity in OSCC cells Thiazole-thiophene hybrids may exploit redox pathways

Critical Analysis:

  • Anti-Proliferative Potential: The dihydrothiazole-imino linkage in the target compound mirrors motifs in ’s pyridine-dihydrothiazoles, which showed anti-proliferative effects.
  • Thiophene Sulfonyl Groups: These groups are present in drospirenone-related impurities () and may influence pharmacokinetics, such as metabolic stability.
  • Hydrogen-Bonding Networks: The sulfonyl-pyrrolidine moiety could stabilize interactions with biological targets, akin to patterns in hydrogen-bonded crystals .

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1Thiazole formationThiourea, ethyl bromoacetate, KOH/EtOH, 80°C65–75
2SulfonylationThiophene-2-sulfonyl chloride, Et₃N/DCM, 0°C→RT82
3Imine couplingEDCI, HOBt, DMF, 24 hr, RT58

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionTime (h)Degradation (%)Major Degradants
pH 3, 37°C7212Hydrolyzed ester
pH 7.4, 37°C725None detected
pH 10, 37°C7228Sulfonamide cleavage

Key Challenges and Solutions

  • Low imine coupling yields : Pre-activate the carbonyl group with HOBt to enhance nucleophilic attack .
  • Propynyl group instability : Store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation .

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